molecular formula C8H12Cl2O2 B14640844 Methyl 7,7-dichlorohept-6-enoate CAS No. 54192-00-6

Methyl 7,7-dichlorohept-6-enoate

Katalognummer: B14640844
CAS-Nummer: 54192-00-6
Molekulargewicht: 211.08 g/mol
InChI-Schlüssel: AIMJOQZEIFAVMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 7,7-dichlorohept-6-enoate is an organic compound with the molecular formula C8H12Cl2O2 It is a derivative of heptenoic acid, characterized by the presence of two chlorine atoms at the 7th position and a methyl ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7,7-dichlorohept-6-enoate typically involves the chlorination of heptenoic acid derivatives followed by esterification. One common method includes the reaction of 7,7-dichlorohept-6-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 7,7-dichlorohept-6-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed:

    Oxidation: Formation of 7,7-dichlorohept-6-enoic acid.

    Reduction: Formation of 7,7-dichlorohept-6-enol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 7,7-dichlorohept-6-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Methyl 7,7-dichlorohept-6-enoate involves its interaction with specific molecular targets. The chlorine atoms and ester group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Methyl 7-chlorohept-6-enoate: Similar structure but with only one chlorine atom.

    Methyl 7,7-dibromohept-6-enoate: Bromine atoms instead of chlorine.

    Methyl 7,7-dichloroheptanoate: Saturated analog without the double bond.

Uniqueness: Methyl 7,7-dichlorohept-6-enoate is unique due to the presence of two chlorine atoms and a double bond, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Eigenschaften

CAS-Nummer

54192-00-6

Molekularformel

C8H12Cl2O2

Molekulargewicht

211.08 g/mol

IUPAC-Name

methyl 7,7-dichlorohept-6-enoate

InChI

InChI=1S/C8H12Cl2O2/c1-12-8(11)6-4-2-3-5-7(9)10/h5H,2-4,6H2,1H3

InChI-Schlüssel

AIMJOQZEIFAVMF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCC=C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.